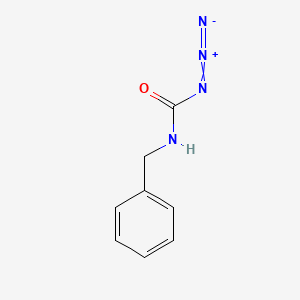

Carbamic azide, (phenylmethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54680-34-1 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

1-benzyl-3-diazourea |

InChI |

InChI=1S/C8H8N4O/c9-12-11-8(13)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |

InChI Key |

KJTPQMLWVYDPJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of Phenylmethyl Carbamic Azide

Rearrangement Reactions of Carbamic Azides

Carbamic azides, including (phenylmethyl)carbamic azide (B81097), are primarily known for their propensity to undergo rearrangement reactions, leading to the formation of isocyanates. These transformations are of significant interest due to their synthetic utility and the mechanistic questions they pose.

Curtius-Type Rearrangement to Isocyanates

The Curtius rearrangement is a cornerstone of organic chemistry, providing a reliable method for the conversion of acyl azides to isocyanates with the loss of nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and stereochemical retention at the migrating center, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals and natural products. nih.govnih.gov

The thermal decomposition of (phenylmethyl)carbamic azide is a key step in its rearrangement to benzyl (B1604629) isocyanate. This process is typically initiated by heating, which provides the necessary energy to overcome the activation barrier for the concerted rearrangement. nih.govwikipedia.org While specific kinetic data for the thermal decomposition of (phenylmethyl)carbamic azide is not extensively documented in publicly available literature, the general mechanism of the Curtius rearrangement suggests a first-order kinetic profile. nih.gov The reaction proceeds via a concerted mechanism where the benzyl group migrates to the nitrogen atom simultaneously with the expulsion of a molecule of nitrogen gas. wikipedia.org This concerted nature is a critical feature, as it avoids the formation of a highly reactive and unstable nitrene intermediate. wikipedia.org

Studies on the thermal decomposition of related benzyl derivatives, such as benzyl radicals, have been conducted at high temperatures (1530-1740 K) and provide insights into the stability and fragmentation pathways of the benzyl moiety under pyrolytic conditions. nih.gov However, the Curtius rearrangement of (phenylmethyl)carbamic azide occurs under significantly milder conditions.

A crucial aspect of the Curtius rearrangement is the migration of the substituent attached to the carbonyl group. In the case of (phenylmethyl)carbamic azide, this involves the 1,2-shift of the benzyl group from the carbonyl carbon to the adjacent nitrogen atom. A significant characteristic of this migration is the complete retention of stereochemistry at the migrating carbon center. nih.govnih.gov

The migratory aptitude of different groups in the Curtius rearrangement generally follows the order: tertiary alkyl > secondary alkyl ~ aryl > primary alkyl. wikipedia.org The benzyl group, being a primary alkyl group attached to an aryl ring, readily migrates under the reaction conditions. The electronic properties of the migrating group can influence the rate of rearrangement, although detailed studies on the effect of substituents on the benzyl ring in (phenylmethyl)carbamic azide are not widely reported.

Alternative Isocyanate-Generating Rearrangements (e.g., Lossen Rearrangement)

While the Curtius rearrangement is the most direct pathway for the conversion of (phenylmethyl)carbamic azide to its corresponding isocyanate, other rearrangements can also generate isocyanates from related starting materials. The Lossen rearrangement, for instance, involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.orglscollege.ac.in

This reaction proceeds through the formation of an O-activated hydroxamic acid, which then rearranges upon treatment with a base or heat to yield the isocyanate. wikipedia.orglscollege.ac.in For a derivative of (phenylmethyl)carbamic azide, a potential Lossen-type pathway would involve the corresponding N-benzyl-hydroxamic acid. The mechanism involves the deprotonation of the hydroxamic acid, followed by a concerted rearrangement where the benzyl group migrates to the nitrogen atom with the departure of a leaving group. wikipedia.org While the Lossen rearrangement is a valid alternative for isocyanate synthesis, the Curtius rearrangement starting from the corresponding azide is generally more direct for (phenylmethyl)carbamic azide itself.

Trapping of Isocyanate Intermediates

The benzyl isocyanate generated from the rearrangement of (phenylmethyl)carbamic azide is a highly reactive intermediate that can be trapped by a variety of nucleophiles. This reactivity is the cornerstone of its synthetic utility.

Formation of N-Substituted Carbamates

One of the most common and synthetically useful applications of the isocyanate intermediate is its reaction with alcohols to form stable N-substituted carbamates. nih.govwikipedia.org This reaction is typically efficient and proceeds with high yield. The addition of an alcohol to the isocyanate is a nucleophilic addition reaction, where the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate group.

The reaction of benzyl isocyanate with various alcohols leads to the formation of a diverse range of N-benzylcarbamates. The rate of this reaction can be influenced by the nature of the alcohol and the presence of catalysts. Studies on the reaction of isocyanates with alcohols have shown that the reaction is generally first order with respect to both the isocyanate and the alcohol. researchgate.net

Table 1: Synthesis of N-Benzylcarbamates from Benzyl Isocyanate and Various Alcohols

| Entry | Alcohol | Product | Yield (%) | Reference |

| 1 | Benzyl Alcohol | Dibenzyl carbamate (B1207046) | Not specified | nih.gov |

| 2 | tert-Butanol | tert-Butyl N-benzylcarbamate | Not specified | wikipedia.org |

| 3 | Ethanol (B145695) | Ethyl N-benzylcarbamate | Not specified | researchgate.net |

| 4 | Methanol (B129727) | Methyl N-benzylcarbamate | Not specified | orgsyn.org |

| 5 | Isopropyl alcohol | Isopropyl N-benzylcarbamate | Not specified | orgsyn.org |

Note: The yields for these reactions are often high but are not always explicitly reported in general discussions of the Curtius rearrangement. The table reflects the formation of the respective carbamates as a known and practiced synthetic transformation.

The synthesis of N-(benzyl carbamoyl) derivatives has also been reported through other routes, such as the reaction of 2-oxo-substituted-1,3-benzoxazines with benzylamine (B48309), which further highlights the importance of the carbamate functional group in medicinal and synthetic chemistry. scirp.org

Synthesis of N-Substituted Urea (B33335) Derivatives

The transformation of (phenylmethyl)carbamic azide into N-substituted urea derivatives is a synthetically valuable process. This conversion can be achieved through reactions with amines, where the carbamoyl (B1232498) azide acts as a precursor to an isocyanate intermediate. organic-chemistry.orgnih.gov

The general approach involves the reaction of an amine with (phenylmethyl)carbamic azide. Mechanistically, this transformation can proceed through a Curtius rearrangement of the carbamoyl azide to form benzyl isocyanate. This isocyanate is then trapped in situ by an amine, yielding the corresponding N-substituted urea. nih.gov The reaction of isocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of unsymmetrical ureas. conicet.gov.ar

Alternative methods for urea synthesis often involve the use of phosgene (B1210022) or its substitutes, which can be hazardous. nih.govgoogle.com The use of carbamoyl azides provides a safer route to the isocyanate intermediate. The reaction conditions for the amination of isocyanates are generally mild, often occurring at ambient temperature. google.com

The synthesis of N-substituted ureas can also be achieved from primary amides via a Hofmann rearrangement, which also proceeds through an isocyanate intermediate. thieme.de This highlights the central role of isocyanates in the formation of urea derivatives.

Table 1: Examples of Reagents for N-Substituted Urea Synthesis

| Starting Material | Reagent(s) | Product Type | Reference |

| Phenyl carbamates | Amine, DMSO | N,N'-substituted ureas | google.com |

| Primary amides | Phenyliodine diacetate, NH3 | N-substituted ureas | organic-chemistry.orgthieme.de |

| Isocyanates | Amines | Unsymmetrical ureas | conicet.gov.ar |

| Carboxylic acids | Diphenylphosphoryl azide (DPPA), Amine | Urea derivatives | nih.gov |

Generation of Semicarbazide (B1199961) Analogues

Semicarbazide analogues can be synthesized through the reaction of (phenylmethyl)carbamic azide with hydrazine (B178648) derivatives. The general synthesis of semicarbazones involves the condensation of a semicarbazide with an aldehyde or a ketone. researchgate.netsathyabama.ac.ingeneseo.edu

In the context of (phenylmethyl)carbamic azide, the reaction would likely proceed via the formation of benzyl isocyanate through a Curtius rearrangement. The subsequent reaction of this isocyanate with hydrazine would yield a semicarbazide. This semicarbazide can then be further reacted with an aldehyde or ketone to produce the corresponding semicarbazone analogue.

The synthesis of semicarbazones is typically a straightforward reaction. For instance, refluxing an aldehyde or ketone with a thiosemicarbazide (B42300) readily produces thiosemicarbazones. sathyabama.ac.in Similarly, semicarbazones can be prepared at room temperature by reacting a semicarbazide hydrochloride salt with an aldehyde or ketone in the presence of a base like sodium acetate. sathyabama.ac.in

Table 2: General Methods for Semicarbazone Synthesis

| Reactants | Conditions | Product | Reference |

| Aldehyde/Ketone, Semicarbazide | Varies (e.g., reflux, room temp) | Semicarbazone | researchgate.netsathyabama.ac.in |

| Substituted benzaldehyde, Semicarbazide HCl | Green solvents (e.g., ethyl lactate) | Semicarbazone | geneseo.edu |

| Phenylsemicarbazide, N,N-bis(2-chloroethyl)aminobenzaldehyde | Ethanol | Phenyl semicarbazone derivative | sathyabama.ac.in |

Cycloaddition and Addition Reactions

1,3-Dipolar Cycloaddition Pathways

(Phenylmethyl)carbamic azide, containing an azide functional group, can participate in 1,3-dipolar cycloaddition reactions. nih.govscispace.com This type of reaction, often referred to as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole (the azide) with a dipolarophile, typically an alkene or alkyne, to form a five-membered heterocyclic ring. nih.govwikipedia.org

Specifically, the reaction of benzyl azide derivatives with acetylenic compounds is a well-established method for the synthesis of 1,2,3-triazoles. nih.govscispace.com The reaction is highly regioselective. For example, the 1,3-dipolar cycloaddition of substituted benzyl azides with di-tert-butyl acetylenedicarboxylate (B1228247) in refluxing methanol or ethanol yields di-tert-butyl 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylates in good yields. nih.govscispace.com

The reactivity of the azide is influenced by steric factors. For instance, in bis(azidomethyl)benzenes, the 1,4-isomer is the most reactive in cycloaddition reactions, while the 1,2-isomer is the least reactive due to steric hindrance. scispace.com

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions with Benzyl Azides

| Benzyl Azide Derivative | Dipolarophile | Product | Reference |

| Substituted benzyl azides | Di-tert-butyl acetylenedicarboxylate | 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylates | nih.govscispace.com |

| Substituted benzyl azides | Dibenzoylacetylene | 1H-1,2,3-triazole derivatives | nih.gov |

| Benzyl azide | Acrylic acid | 1-benzyl-1,2,3-triazoline-4-carboxylic acid |

Carbonyl Addition Reactions with Azides

While the primary focus is often on the cycloaddition reactivity of the azide group, the carbonyl group within the (phenylmethyl)carbamic azide structure can also undergo nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.comlibretexts.org Nucleophilic addition to a carbonyl group is a fundamental reaction in organic chemistry where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com

In the context of (phenylmethyl)carbamic azide, the azide moiety itself is a potent nucleophile. masterorganicchemistry.com However, the intramolecular nature of such an addition to the adjacent carbonyl is less common than the intermolecular reactions of the azide group. More relevant are the reactions of the isocyanate intermediate, formed via Curtius rearrangement, which contains a highly electrophilic carbonyl carbon. This isocyanate readily undergoes nucleophilic addition with various nucleophiles, including alcohols and amines, as discussed in the synthesis of urea derivatives. conicet.gov.armasterorganicchemistry.com

The addition of nucleophiles to carbonyls can be reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com For instance, the addition of strong nucleophiles like Grignard reagents is typically irreversible, while the addition of weaker nucleophiles like alcohols is often reversible. youtube.comyoutube.com

Ring-Opening Reaction Mechanisms Involving Azides

Azides are effective nucleophiles in ring-opening reactions of strained cyclic systems like epoxides and aziridines. nih.govclockss.orgyoutube.com The reaction of an azide with an epoxide, for example, proceeds via an SN2 mechanism, where the azide ion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an azido (B1232118) alcohol. clockss.org

In the case of aziridines, particularly activated aziridines bearing an electron-withdrawing group on the nitrogen, ring-opening with sodium azide is a common method to introduce a nitrogen functionality. clockss.org Non-activated aziridines can also undergo ring-opening reactions after activation of the ring nitrogen. nih.gov For instance, alkylation of the aziridine (B145994) nitrogen forms an aziridinium (B1262131) ion, which is then susceptible to nucleophilic attack by an azide. nih.gov

Reductive Transformations of Azides

The azide group of (phenylmethyl)carbamic azide can be readily reduced to a primary amine. This transformation is a synthetically useful method for the introduction of an amino group. masterorganicchemistry.comyoutube.com

Common reagents for the reduction of organic azides include lithium aluminum hydride (LiAlH4) followed by a water workup, or catalytic hydrogenation (H2) with a metal catalyst such as palladium, platinum, or nickel. youtube.com The reduction with LiAlH4 involves the nucleophilic attack of a hydride ion (H-) on the terminal nitrogen of the azide. youtube.com

A unique redox reaction has been described between benzyl azides and aryl azides, catalyzed by a photoactivated diruthenium complex, which concurrently synthesizes aryl nitriles and anilines. rsc.org This reaction proceeds through the initial formation of an N-unsubstituted imine from the benzyl azide. rsc.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a fundamental method for the reduction of organic azides to primary amines. researchgate.net In the context of (phenylmethyl)carbamic azide, this transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). researchgate.net The reaction proceeds with the liberation of nitrogen gas (N₂) and the formation of the corresponding carbamic acid, which may be unstable and undergo further reactions. masterorganicchemistry.com

The general mechanism involves the adsorption of the azide onto the catalyst surface, followed by the sequential addition of hydrogen atoms. This process effectively reduces the azide moiety to an amino group. The reactivity of the azide group under hydrogenation conditions is notable, often being more susceptible to reduction than other functional groups. nih.gov

However, the selective hydrogenation of a molecule containing an azide can be challenging due to the high reactivity of the azide functionality. nih.gov Strategies to achieve selectivity include the temporary protection of the azide group. For instance, the formation of a phosphazide (B1677712) by reacting the azide with a phosphine (B1218219) can modulate the reactivity, allowing for the hydrogenation of other functional groups within the molecule without affecting the azide. nih.gov Subsequent deprotection regenerates the azide functionality.

Recent advancements have also focused on the development of more efficient and selective catalyst systems. For example, stabilized palladium nanoparticle-organic-silica catalysts have been employed for the selective hydrogenation of nitroarenes in the presence of other reducible groups, a technology that could conceptually be applied to complex azide-containing molecules. rsc.org

Table 1: Catalytic Hydrogenation of Azides

| Catalyst | Substrate Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Organic Azides | Primary Amines | A general and gentle method for converting azides to amines. researchgate.net | researchgate.net |

| Pd/C, H₂ | Azides with other functional groups | Varied | Azides are highly reactive; selective hydrogenation can be challenging. nih.gov | nih.gov |

| Pd Nanoparticle-Organic-Silica | Functionalized API surrogate | Primary Amine | Demonstrates high selectivity in hydrogenation. rsc.org | rsc.org |

Metal-Mediated Reductions (e.g., Fe/NH₄Cl)

Metal-mediated reductions offer an alternative to catalytic hydrogenation for the conversion of azides to amines. A common and environmentally benign method involves the use of iron powder in the presence of an ammonium (B1175870) salt, such as ammonium chloride (NH₄Cl), in a solvent mixture like ethanol/water. commonorganicchemistry.com This system is effective for the reduction of various functional groups, including nitro groups, and can be applied to the reduction of azides.

The reaction with Fe/NH₄Cl is believed to proceed through a series of single electron transfer steps from the iron metal to the azide. The ammonium chloride acts as a proton source. This method is often favored for its low cost, ready availability of reagents, and milder reaction conditions compared to some other reducing agents. escholarship.org Research has shown that using carbonyl iron powder under aqueous micellar catalysis conditions can be an efficient and environmentally friendly method for such reductions. escholarship.org

Table 2: Fe/NH₄Cl Reduction of Functional Groups

| Reagents | Substrate Type | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Fe, NH₄Cl, EtOH/H₂O | Nitroarenes | Anilines | 70 °C, 1 hour | commonorganicchemistry.com |

| Carbonyl Iron Powder, Surfactant/H₂O | Aryl Azide | Amine | Not specified | escholarship.org |

Reduction of Alkyl, Aryl, and Aroyl Azides

The reduction of organic azides, including alkyl, aryl, and aroyl azides, is a versatile transformation in organic synthesis. researchgate.netmasterorganicchemistry.com While catalytic hydrogenation and metal-mediated reductions are common, other methods are also employed. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting azides to primary amines. researchgate.net

The synthesis of the azide precursor itself is a critical step. Alkyl azides are often prepared via the Sₙ2 reaction of an alkyl halide with sodium azide. chegg.com Aroyl azides can be synthesized from aroyl chlorides and trimethylsilyl (B98337) azide, often catalyzed by zinc iodide. masterorganicchemistry.com

The reduction of aryl azides has been studied in various contexts. For example, reduction by thiols has been investigated, highlighting the importance of the reaction conditions and the potential for side reactions. nih.gov Copper-catalyzed or mediated reactions are frequently used for the synthesis of aryl amines from aryl halides, often proceeding through an in-situ generated aryl azide intermediate that is subsequently reduced. researchgate.net

Table 3: Synthesis and Reduction of Organic Azides

| Reaction Type | Substrate | Reagents | Product | Key Aspect | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | Sodium Azide | Alkyl Azide | Sₙ2 mechanism. chegg.com | chegg.com |

| Acyl Substitution | Aroyl Chloride | Trimethylsilyl Azide | Aroyl Azide | Catalyzed by Zinc Iodide. masterorganicchemistry.com | masterorganicchemistry.com |

| Reduction | Organic Azide | LiAlH₄ | Primary Amine | Powerful reducing agent. researchgate.net | researchgate.net |

| Reduction | Aryl Azide | Thiols | Amine | Demonstrates alternative reduction pathway. nih.gov | nih.gov |

Other Mechanistic Considerations

Beyond direct reduction pathways, the chemistry of carbamic azides can involve other intriguing mechanistic possibilities, including radical pathways, rearrangements, and acyl transfer processes.

Radical Pathways

Radical mechanisms can play a role in the reactions of azides. For example, the decarboxylative azidation of aliphatic carboxylic acids to form alkyl azides has been proposed to proceed through a radical mechanism. organic-chemistry.org This type of transformation, initiated by an oxidant, suggests that under certain conditions, (phenylmethyl)carbamic azide or its precursors could potentially undergo reactions involving radical intermediates.

Diaza-Cope Rearrangements

The Diaza-Cope rearrangement is a type of nih.govnih.gov-sigmatropic rearrangement involving nitrogen atoms in the rearranging framework. wikipedia.org These rearrangements are valuable for their ability to construct complex molecular architectures from simpler precursors. wikipedia.org While a direct Diaza-Cope rearrangement of (phenylmethyl)carbamic azide itself is not prominently documented, the underlying principles are relevant to the broader chemistry of related nitrogen-containing compounds. The reaction often proceeds through a chair-like transition state and can be influenced by factors such as the presence of Lewis acids, which can accelerate key steps like Schiff base formation. nih.govnih.gov Mechanochemical conditions, such as ball-milling, have also been shown to promote Diaza-Cope rearrangements. nih.gov

Acyl Transfer Processes

Acyl transfer reactions are fundamental in the chemistry of carboxylic acid derivatives. youtube.com These reactions involve the transfer of an acyl group (R-C=O) from one nucleophile to another. youtube.com In the context of (phenylmethyl)carbamic azide, the carbamoyl group [(phenylmethyl)NH-C=O] could potentially be transferred. This process would involve nucleophilic attack at the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the azide leaving group. The Curtius rearrangement, a well-known reaction of acyl azides, involves an intramolecular acyl transfer to the nitrogen atom, leading to an isocyanate intermediate. masterorganicchemistry.com This highlights the potential for acyl transfer processes to be a key mechanistic step in the thermal or photochemical decomposition of carbamic azides.

Applications of Phenylmethyl Carbamic Azide and Its Transformation Products in Advanced Organic Synthesis

Role as Precursors for Nitrogen-Containing Heterocycles

The azide (B81097) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles. kit.edu These ring systems are of immense interest in medicinal chemistry and materials science due to their presence in a vast number of biologically active compounds and functional materials. kit.edunih.gov Benzyl (B1604629) azide, a primary transformation product or synthetic equivalent of (phenylmethyl)carbamic azide, serves as a key precursor for a variety of these important scaffolds. rsc.orgfrontiersin.org

The 1,2,3-triazole ring is a prominent structural motif in pharmaceuticals and agrochemicals. The most efficient and widely used method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.gov The copper(I)-catalyzed version of this reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," provides exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

In this context, benzyl azide is a common and effective azide component. It reacts reliably with a wide range of terminal alkynes in the presence of a copper(I) catalyst to yield 1-benzyl-4-substituted-1,2,3-triazoles. nih.govmdpi.com The reaction is highly regioselective and tolerant of numerous functional groups, making it a robust synthetic tool. researchgate.net For example, a variety of 1-benzyl-1,2,3-triazoles have been synthesized by reacting benzyl azide with different terminal alkynes, showcasing the broad applicability of this method. mdpi.com

Table 1: Examples of 1,2,3-Triazole Synthesis Using Benzyl Azide

| Alkyne Reactant | Resulting 1-Benzyl-1,2,3-Triazole Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| 1-Ethynylcyclohexanol | 1-(1-Benzyl-1,2,3-triazol-4-yl)cyclohexanol | Copper(I) phenylacetylide, CH₂Cl₂, rt | mdpi.com |

| 1-Chloro-4-prop-2-ynyloxybenzene | 1-Benzyl-4-(4-chlorophenoxymethyl)-1,2,3-triazole | Copper(I) phenylacetylide, CH₂Cl₂, rt | mdpi.com |

| Ethynylstibanes | 1-Benzyl-4-aryl-5-stibanotriazoles | CuBr, air | beilstein-journals.org |

| Phenylacetylene | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | CuO/NiO nanocatalyst, water, reflux | researchgate.net |

Indole and quinoline (B57606) cores are fundamental structures in a multitude of pharmacologically active compounds, exhibiting anticancer, antibacterial, and anti-inflammatory properties. rsc.org A powerful strategy for constructing these heterocyclic systems involves the intramolecular cyclization of specifically designed precursors, such as 2-alkynyl aryl/benzyl azides. nih.gov

In these reactions, a molecule containing both an azide (in this case, a benzyl azide derivative) and an alkyne group undergoes a metal-catalyzed transformation. rsc.orgnih.gov Catalysts based on metals like gold (Au), copper (Cu), and silver (Ag) have proven particularly effective in promoting these cyclizations. nih.gov For instance, silver-catalyzed cyclization of 2-alkynyl benzyl azides provides an efficient route to substituted isoquinolines, which are structural isomers of quinolines. organic-chemistry.org The reaction proceeds with high regioselectivity, favoring the formation of the six-membered isoquinoline (B145761) ring system. organic-chemistry.org Similarly, gold-catalyzed cascade reactions of ortho-alkynyl arylazides can lead to complex indole-triazole structures. nih.gov These methods represent advanced approaches to rapidly assemble complex molecular architectures from relatively simple starting materials. rsc.orgnih.gov

Table 2: Synthesis of Indole and Quinoline Derivatives from Azide Precursors

| Substrate Type | Catalyst System | Product Scaffold | Key Finding | Reference |

|---|---|---|---|---|

| 2-Alkynyl Benzyl Azides | AgSbF₆, TFA | Isoquinolines | Efficient synthesis of substituted isoquinolines with high regioselectivity for the 6-membered ring. | organic-chemistry.org |

| ortho-Alkynyl Arylazides | IPrAuCl/AgNTf₂ | N-Indol-3-yl 1,2,3-Triazoles | A gold-catalyzed cascade reaction forms an amino-gold carbene intermediate for complex heterocycle synthesis. | nih.gov |

| 2-Alkynyl Arylazides | t-BuXPhosAuSbF₆ / l-proline | Chiral 2,2-disubstituted 3-carbonyl Indoles | A novel asymmetric catalysis approach creates indoles with quaternary carbon centers. | nih.gov |

Tetrazoles are nitrogen-rich five-membered heterocycles that are often used in medicinal chemistry as bioisosteres for carboxylic acids. scielo.bryoutube.com They also find applications as ligands in coordination chemistry and as high-energy materials. nih.gov The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide with an organonitrile. scielo.brnih.gov

This transformation can be catalyzed by various Lewis or Brønsted acids. youtube.com While the reaction can be performed with a range of azides, including sodium azide, and various nitriles, benzyl azide can serve as the azide component to generate N-benzyl tetrazoles, although the more common route involves reacting a nitrile with sodium azide. scielo.brnih.gov The process involves the activation of the nitrile followed by nucleophilic attack of the azide anion and subsequent ring closure to form the stable aromatic tetrazole ring. youtube.com The use of catalysts like cobalt(II) complexes or copper salts can facilitate this reaction under milder conditions. scielo.brnih.gov

Table 3: General Conditions for Tetrazole Synthesis via [3+2] Cycloaddition

| Nitrile Substrate | Azide Source | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Aryl Nitriles | Sodium Azide | Cobalt(II) Complex | 5-Aryl-1H-tetrazoles | nih.gov |

| Alkyl & Aryl Nitriles | Sodium Azide | CuSO₄·5H₂O | 5-Substituted-1H-tetrazoles | scielo.br |

| Benzonitrile | Sodium Azide | Ammonium (B1175870) Chloride | 5-Phenyl-1H-tetrazole | youtube.com |

| Various Amines (in situ nitrile formation) | Sodium Azide | Ag/Sodium Borosilicate Nanocomposite | 1-Substituted 1H-1,2,3,4-tetrazoles | acs.org |

Integration in Amino Acid and Peptide Chemistry

Beyond heterocycle synthesis, the structural elements of (phenylmethyl)carbamic azide are fundamental to peptide chemistry. The carbamate (B1207046) functionality is the basis for one of the most important amine protecting groups, while the azide offers a chemical handle for creating non-natural peptide linkages.

In peptide synthesis, it is essential to temporarily block the reactive amine group of one amino acid while its carboxylic acid end is coupled to another. ucalgary.ca Carbamates are ideal for this purpose because they neutralize the basicity of the amine and are stable under many reaction conditions, yet can be removed selectively when needed. masterorganicchemistry.comchem-station.com

The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used amine protecting group derived from the benzyl carbamate structure. masterorganicchemistry.com It was first introduced by Bergmann and Zervas in 1932 and was pivotal in the development of systematic peptide synthesis. masterorganicchemistry.com The Cbz group is typically installed using benzyl chloroformate. It is valued for its stability to both basic and mildly acidic conditions, allowing for the selective removal of other protecting groups (like the acid-labile Boc group) in its presence. masterorganicchemistry.comug.edu.pl The Cbz group is most commonly removed under neutral conditions via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst), which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. masterorganicchemistry.commasterorganicchemistry.com

Table 4: Comparison of Common Amine Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| Benzyloxycarbonyl | Cbz, Z | Bn-O-(C=O)- | Catalytic Hydrogenation (H₂, Pd/C) | masterorganicchemistry.commasterorganicchemistry.com |

| tert-Butoxycarbonyl | Boc | tBu-O-(C=O)- | Strong Acid (e.g., Trifluoroacetic Acid, TFA) | masterorganicchemistry.commasterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-O-(C=O)- | Base (e.g., Piperidine) | masterorganicchemistry.com |

Peptide bond surrogates, or isosteres, are modified linkages that replace the natural amide bond in a peptide backbone. These modifications are introduced to enhance properties such as metabolic stability, cell permeability, or conformational control. The azide and carbamate functionalities related to (phenylmethyl)carbamic azide can be employed in the creation of such surrogates.

The azide group, for instance, can be used in bioorthogonal "click" reactions to ligate peptide fragments together, forming a triazole ring in place of an amide bond. This creates a stable, non-natural linkage with distinct geometric and electronic properties. Furthermore, aryl azides have been incorporated into peptide hydrogels; their reaction via a strain-promoted azide-alkene cycloaddition can trigger the cleavage of a nearby carbamate, leading to a self-immolating linker system that disassembles the hydrogel and releases a payload. researchgate.net This "click-to-release" strategy demonstrates an advanced application of azide and carbamate chemistry in creating dynamic biomaterials. researchgate.net Carbamate linkages themselves can also be used directly as surrogates for amide bonds, altering the hydrogen-bonding pattern and conformational preferences of the peptide backbone.

Synthesis of Dipeptidyl Ureas

A significant application of carbamoyl (B1232498) azides, derived from N-protected amino acids, lies in the synthesis of dipeptidyl ureas. A simple and mild one-pot procedure has been developed for this purpose, involving the reaction between the carbamoyl azide of an α-N-protected amino acid and an α-amino acid methyl ester. smolecule.comunityfvg.itresearchgate.net This method is noteworthy for its efficiency, proceeding rapidly at 45°C within three hours without significant racemization. smolecule.comunityfvg.itresearchgate.net

Table 1: One-Pot Synthesis of α-N-Protected Dipeptidyl Urea (B33335) Methyl Esters

| N-Protecting Group | Amino Acid 1 | Amino Acid 2 (Methyl Ester) | Overall Yield (%) | Reference |

| Z (benzyloxycarbonyl) | L-Alanine | L-Phenylalanine | 85 | researchgate.net |

| Boc | L-Valine | L-Leucine | 90 | researchgate.net |

| Fmoc | L-Proline | L-Alanine | 82 | researchgate.net |

Amino Acid Synthesis via Curtius Rearrangement

The Curtius rearrangement is a powerful tool for the synthesis of primary amines from carboxylic acids, and it has been effectively applied to the synthesis of amino acids. wikipedia.org This reaction proceeds through an acyl azide intermediate which, upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org In the context of amino acid synthesis, the isocyanate can be trapped with a suitable nucleophile, such as benzyl alcohol, to yield a carbamate-protected amine. wikipedia.org

The use of benzyl alcohol as the trapping agent is particularly advantageous as it results in the formation of a benzyloxycarbonyl (Cbz or Z) protected amine. The Cbz group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal by hydrogenolysis. wikipedia.org

A classic example of this application is the Darapsky degradation, a variation of the Curtius rearrangement, which converts α-cyanoesters to amino acids. wikipedia.org The process involves the conversion of the ester to an acyl hydrazide, followed by reaction with nitrous acid to form the acyl azide. Subsequent Curtius rearrangement in the presence of an alcohol, like ethanol (B145695) or benzyl alcohol, furnishes the corresponding carbamate. Finally, acid hydrolysis yields the free amino acid. wikipedia.org

Utility in Functional Material Design and Chemical Biology Probes

The unique reactivity of the azide functionality makes (phenylmethyl)carbamic azide and related structures valuable in the design of functional materials and chemical biology probes.

Enabling Click Chemistry for Bioconjugation

Azides are key functional groups in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are prominent examples of click reactions that are widely used for bioconjugation. nih.govnih.gov These reactions allow for the precise attachment of molecules, such as fluorophores or drugs, to biomolecules like proteins and nucleic acids. nih.gov

While direct applications of (phenylmethyl)carbamic azide in click chemistry are not extensively documented, the fundamental principles suggest its potential. The azide group within the molecule can participate in cycloaddition reactions with alkynes. For instance, benzyl azide is a common reagent used to study the kinetics of SPAAC reactions with various cyclooctynes. nih.gov The modular nature of click chemistry allows for the synthesis of bifunctional linkers where one end could be derived from a carbamoyl azide for attachment to a biomolecule, and the other end bears an alkyne or a strained cyclooctyne (B158145) for subsequent click ligation. nih.gov

Synthesis of Chemically Stable Urethanes

Carbamates, also known as urethanes, are integral components of polyurethane materials. youtube.comacs.org The synthesis of polyurethanes typically involves the reaction of diisocyanates with polyols. youtube.com Benzyl carbamate can serve as a precursor to isocyanates through thermal or catalytic decomposition, offering a phosgene-free route to these important monomers. utwente.nl

Recent research has focused on the development of polyurethanes with dynamic covalent bonds, allowing for self-healing and recyclable materials. Phenol-carbamate dynamic bonds have been explored for this purpose, and the chemical structure of the isocyanate precursor, which can be derived from a carbamate like benzyl carbamate, influences the rearrangement kinetics of the dynamic network. rsc.org Studies have shown that the attachment of benzyl groups can promote the rearrangement of the covalent adaptive network, leading to materials with enhanced reprocessing capabilities. rsc.org The synthesis of organic carbamates from CO2 and amines, which can then be used as polyurethane raw materials, is also an area of active research, aiming for more sustainable polymer production. rsc.org

Contributions to Complex Molecule Construction

Benzyl carbamate and its derivatives are fundamental building blocks in the total synthesis of complex natural products and other intricate organic molecules. wacker.com The benzyloxycarbonyl (Cbz) protecting group, introduced via reagents like benzyl chloroformate or through the Curtius rearrangement with benzyl alcohol, is a cornerstone of peptide synthesis and is frequently employed in the construction of complex peptide-containing natural products. organic-chemistry.org

The Cbz group's stability and selective removal make it ideal for multi-step syntheses where other protecting groups might not be suitable. Its use allows for the sequential addition of amino acids to a growing peptide chain without epimerization at the chiral centers. peptide.com Beyond peptide synthesis, benzyl carbamate derivatives are used to introduce nitrogen-containing functionalities into a wide range of complex scaffolds. For instance, hydrophobic benzyl amines have been used as soluble supports in liquid-phase peptide synthesis, facilitating the preparation of C-terminal amidated peptides. nih.gov

Applications in Agrochemical and Pharmaceutical Research

The carbamate and hydrazide functionalities present in benzyl carbazate (B1233558) and its derivatives are important pharmacophores and toxophores, leading to their application in both agrochemical and pharmaceutical research. google.comgoogle.com

In the agrochemical sector, benzyl carbazate is a key intermediate in the synthesis of the insecticide indoxacarb. google.com Several patents describe efficient and high-yield synthetic methods for benzyl carbazate to meet the large-scale demand for this agrochemical. google.comgoogle.com Carbamate derivatives, in general, are widely represented in agricultural chemicals, including pesticides, fungicides, and herbicides. acs.org For example, carbendazim, a benzimidazole (B57391) carbamate, is a broad-spectrum fungicide. nih.gov Research has also explored novel benzoylpyridazyl ureas and benzyl-substituted thiobenzoazoles as potential larvicidal and antifungal agents, respectively. documentsdelivered.comnih.gov

In pharmaceutical research, the carbamate group is a key structural motif in many approved drugs due to its chemical and proteolytic stability. acs.org Benzyl carbazate derivatives have been investigated for their potential biological activities. For instance, N-(benzyl carbamoyl)-2-hydroxy substituted benzamides have been synthesized and evaluated for their antibacterial and antifungal properties. researchgate.net The search for new therapeutic agents often involves the synthesis of compound libraries, and benzyl carbazate serves as a versatile building block in this context. smolecule.comwacker.com

Development of Fungicides and Pesticides

The carbamate functional group is a well-established pharmacophore in the development of fungicides. Transformation products of (phenylmethyl)carbamic azide, specifically N-(benzyl carbamoyl) derivatives, have been investigated for their antifungal and antibacterial properties.

Research has demonstrated the synthesis of N-(benzyl carbamoyl)-2-hydroxy substituted benzamides from the reaction of 2-oxo-substituted-1,3-benzoxazines with benzylamine (B48309). nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net These compounds are direct derivatives of the benzyl carbamoyl moiety that would be formed from (phenylmethyl)carbamic azide. A study on a series of these substituted benzamides revealed their activity against various microbial strains. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net

One of the key findings was the antifungal activity of these compounds against M. chlorophenolicum. nih.govresearchgate.netnih.gov For example, 4-(substituted-benzylamino)-2-hydroxy benzoic acids, which are related transformation products, showed significant activity, with MIC values of 50 and 25 µg/mL for specific derivatives. nih.govresearchgate.netnih.gov Furthermore, N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides, another class of related derivatives, exhibited notable activity against B. subtilis with MIC values of 12.5 and 50 µg/mL. nih.govresearchgate.netnih.gov

The general structure of carbamates, including those derived from benzyl carbamoyl azide, has been a cornerstone in the fungicide market. Commercially successful fungicides like Carbendazim, a benzimidazole carbamate, highlight the importance of this chemical class in agriculture for controlling a wide range of plant diseases on various crops. wikipedia.orgnih.govnih.gov The development of novel N-benzyl carbamoyl derivatives continues to be an active area of research to identify new and more effective pesticidal agents. nih.govresearchgate.netnih.gov

Table 1: Antifungal and Antibacterial Activity of N-(Benzyl Carbamoyl) Derivatives and Related Compounds

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids | M. chlorophenolicum | 25-50 µg/mL | nih.govresearchgate.netnih.gov |

| N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides | B. subtilis | 12.5-50 µg/mL | nih.govresearchgate.netnih.gov |

| 4-(benzylamino)-2-hydroxybenzoic acid derivative 9d | S. aureus | 25 µg/mL | nih.gov |

Role in Drug Design and Discovery

The benzyl carbamate unit, readily accessible from (phenylmethyl)carbamic azide via the Curtius rearrangement, is a privileged scaffold in medicinal chemistry and drug design. nih.govunife.it This structural motif is present in numerous bioactive molecules and approved drugs, underscoring its importance in the development of new therapeutic agents. nih.govnih.gov

A key application of (phenylmethyl)carbamic azide is in the synthesis of benzyl carbamates which serve as protecting groups for amines in the synthesis of complex molecules, including a range of HIV protease inhibitors. nih.gov The Curtius rearrangement of an appropriate acyl azide, followed by trapping the resulting isocyanate with benzyl alcohol, yields the desired benzyl carbamate. nih.gov This strategy has been instrumental in the synthesis of the orally active renin inhibitor, Aliskiren. In this synthesis, a carboxylic acid precursor is converted to an acyl azide, which then rearranges to an isocyanate that is subsequently trapped with benzyl alcohol to form a key benzyl carbamate intermediate. nih.gov

Furthermore, derivatives of benzyl carbamates have been explored for their potential as therapeutic agents in various disease areas. For example, a series of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives were synthesized and screened for their analgesic properties. nih.gov One compound from this series demonstrated potent analgesic activity and a favorable pharmacokinetic profile in rats, suggesting its potential as a lead candidate for a new analgesic agent. nih.gov The analgesic effect was proposed to be mediated, at least in part, through 5-HT2A antagonism. nih.gov

The versatility of the benzyl carbamate scaffold is also evident in its use for creating compounds with potential applications in neurodegenerative diseases. mdpi.com Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was investigated for its ability to inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. mdpi.com

The phenyl and benzyl piperazine (B1678402) and piperidine (B6355638) rings, often incorporated into structures containing the benzyl carbamate moiety, are considered privileged structural elements in drug discovery. unife.it

Synthesis of Enzyme Inhibitors

Transformation products of (phenylmethyl)carbamic azide, particularly benzyl carbamates, have been extensively studied as inhibitors of various enzymes, playing a crucial role in the design of targeted therapeutics. nih.govnih.gov Uncontrolled proteolysis is a factor in many diseases, and proteinase inhibitors are a key area of drug development. nih.gov

A significant area of investigation has been the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. mdpi.comnih.govnih.govnih.gov A series of benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates were synthesized and shown to be potent and selective inhibitors of BChE. nih.gov Several of these compounds exhibited higher inhibitory activity against BChE than the clinically used drug rivastigmine. nih.gov For instance, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate showed an IC50 of 4.33 µM for BChE. nih.gov

Similarly, a study of novel benzene-based carbamates identified compounds with strong inhibitory potency against BChE. nih.gov Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate, for example, demonstrated a low IC50 value, comparable to the standard drug galanthamine. nih.gov The inhibitory mechanism of carbamates often involves the carbamoylation of a catalytic serine residue in the active site of the enzyme, leading to pseudo-irreversible inhibition. nih.gov

Beyond cholinesterases, benzyl carbamate derivatives have been designed to target other enzymes. Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate was found to exhibit approximately 28% inhibition of BACE1 activity at a concentration of 10 µM. mdpi.com In the field of antiviral research, benzyl amide-ketoacids, which can be conceptually derived from benzyl carbamoyl precursors, have been investigated as inhibitors of HIV-integrase. nih.gov

Table 2: Enzyme Inhibitory Activity of Benzyl Carbamate Derivatives

| Compound/Derivative Class | Target Enzyme | Inhibition (IC50 or % Inhibition) | Reference |

| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 4.33 µM | nih.gov |

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate | Butyrylcholinesterase (BChE) | 6.57 µM | nih.gov |

| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate | Butyrylcholinesterase (BChE) | 8.52 µM | nih.gov |

| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate | Butyrylcholinesterase (BChE) | Comparable to galanthamine | nih.gov |

| Benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate | BACE1 | ~28% inhibition at 10 µM | mdpi.com |

Spectroscopic Characterization and Structural Elucidation of Phenylmethyl Carbamic Azide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of specific nuclei, such as nitrogen, within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms in a molecule. For (phenylmethyl)carbamic azide (B81097), characteristic signals are expected for the protons of the phenyl group and the methylene (B1212753) (CH₂) bridge. The chemical shifts of the aromatic protons typically appear in the downfield region, while the methylene protons adjacent to the nitrogen atom of the carbamoyl (B1232498) group would resonate at a specific chemical shift.

Table 1: ¹H NMR Data for Benzyl (B1604629) Azide and its Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Benzyl azide | CDCl₃ | 4.33 (s, 2H, CH₂), 7.28-7.17 (m, 5H, Ar-H) |

| 1-(azidomethyl)-4-methoxybenzene | CDCl₃ | 3.81 (s, 3H, OCH₃), 4.26 (s, 2H, CH₂), 6.89-6.92 (m, 2H, Ar-H), 7.22-7.25 (m, 2H, Ar-H) |

| 1-(azidomethyl)-4-methylbenzene | CDCl₃ | 2.35 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 7.16-7.23 (m, 4H, Ar-H) |

| 1-(azidomethyl)-4-(trifluoromethyl)benzene | CDCl₃ | 4.43 (s, 2H, CH₂), 7.43-7.66 (m, 4H, Ar-H) |

Data sourced from multiple scientific publications. rsc.orgrsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For (phenylmethyl)carbamic azide, distinct signals would be expected for the carbonyl carbon, the benzylic carbon, and the aromatic carbons. The carbonyl carbon of the carbamoyl group is typically observed in the highly deshielded region of the spectrum.

Similar to the proton NMR data, specific ¹³C NMR data for (phenylmethyl)carbamic azide is scarce. However, data from related benzyl derivatives can be used for estimation and comparison. rsc.orgrsc.orgchemicalbook.com

Table 2: ¹³C NMR Data for Benzyl Azide and its Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| Benzyl azide | CDCl₃ | 55.00 (CH₂), 128.44, 128.52, 129.05 (aromatic CH), 135.55 (quaternary aromatic C) |

| 1-(azidomethyl)-4-methoxybenzene | CDCl₃ | 54.6 (CH₂), 55.5 (OCH₃), 114.4, 129.9 (aromatic CH), 127.6, 159.8 (quaternary aromatic C) |

| 1-(azidomethyl)-4-methylbenzene | CDCl₃ | 21.3 (CH₃), 54.8 (CH₂), 128.5, 129.7 (aromatic CH), 132.5, 138.3 (quaternary aromatic C) |

| 1-(azidomethyl)-4-(trifluoromethyl)benzene | CDCl₃ | 54.3 (CH₂), 122.4, 126.0, 126.1, 128.5 (aromatic CH and CF₃), 139.6 (quaternary aromatic C) |

Data sourced from multiple scientific publications. rsc.orgrsc.orgchemicalbook.com

Nitrogen Nuclear Magnetic Resonance (¹⁵N NMR) Studies

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful, albeit less common, technique for directly probing the nitrogen atoms in a molecule. For an azide group (–N₃), three distinct nitrogen signals can be observed, corresponding to the central and terminal nitrogen atoms. nih.gov The chemical shifts of these nitrogens are highly sensitive to their electronic environment. znaturforsch.comresearchgate.net

In organic azides, the three nitrogen atoms of the azide moiety (Nα-Nβ-Nγ, where Nα is attached to the organic group) display distinguishable chemical shifts. nih.gov Theoretical calculations and experimental data for various azides show that the chemical shifts are characteristic of the linear three-nitrogen system. znaturforsch.comresearchgate.net The incorporation of ¹⁵N isotopes can further enhance the utility of this technique, aiding in the detailed study of molecular structure and reaction mechanisms. nih.govacs.org For (phenylmethyl)carbamic azide, ¹⁵N NMR would be crucial in confirming the presence and electronic structure of the azide group attached to the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for the identification of functional groups within a molecule.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of (phenylmethyl)carbamic azide is expected to be dominated by strong absorption bands corresponding to the azide (–N₃) and the carbamoyl (–C(O)N–) functionalities. The most prominent and diagnostic peak is the asymmetric stretching vibration of the azide group, which typically appears as a very strong and sharp band in the region of 2100-2200 cm⁻¹. researchgate.netresearchgate.net

Another key absorption would be the carbonyl (C=O) stretching vibration of the carbamoyl group, which is expected in the range of 1650-1750 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. Furthermore, N-H stretching vibrations, if present (from the carbamoyl group), would appear in the region of 3200-3400 cm⁻¹. Theoretical studies on the related carbamoyl azide have provided detailed vibrational assignments. nih.gov The IR spectra of various azide-containing compounds have been extensively studied, confirming the characteristic absorption of the azide group. nih.gov

Monitoring Reaction Progress via Spectroscopic Shifts

IR spectroscopy is an effective tool for monitoring the progress of chemical reactions in real-time. The formation of (phenylmethyl)carbamic azide from a suitable precursor, for instance, can be monitored by observing the appearance of the strong, characteristic azide peak around 2100-2200 cm⁻¹. researchgate.net Conversely, reactions involving the consumption of the azide group can be followed by the disappearance of this peak.

For example, in the synthesis of ureas from carbamoyl azides, the disappearance of the azide absorption band and the appearance of new bands corresponding to the urea (B33335) functional group can be monitored to determine the reaction's completion. researchgate.netacs.org This in-situ monitoring allows for precise control over reaction conditions and a better understanding of the reaction kinetics. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of (phenylmethyl)carbamic azide, while not extensively documented in dedicated studies, can be predicted based on the well-established fragmentation patterns of related compounds, such as aryl azides, benzylamines, and other carbamoyl azides. researchgate.netnih.gov The electron ionization (EI) mass spectrum is expected to exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. However, due to the inherent instability of the azide functional group, this peak may be of low intensity.

The primary fragmentation pathway is anticipated to be the loss of a molecule of nitrogen (N₂), a characteristic fragmentation for organic azides, resulting in a prominent peak at m/z [M-28]⁺. researchgate.netdtic.mil This initial loss would generate a reactive nitrene intermediate which could then undergo further rearrangements and fragmentation.

Another significant fragmentation pathway likely involves the cleavage of the benzylic C-N bond. The stability of the resulting benzyl cation (C₇H₇⁺) would make the peak at m/z 91 a major fragment in the spectrum. researchgate.net Further fragmentation of the benzyl cation can lead to the formation of the tropylium (B1234903) ion, also at m/z 91, which is a common feature in the mass spectra of benzyl-containing compounds. researchgate.net

A plausible fragmentation pattern is detailed in the table below:

| m/z Value | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 176 | Molecular Ion [M]⁺ | C₈H₈N₄O⁺ | Expected to be of low intensity due to the lability of the azide group. |

| 148 | [M - N₂]⁺ | C₈H₈N₂O⁺ | Resulting from the characteristic loss of molecular nitrogen from the azide. |

| 132 | [M - N₃]⁺ | C₈H₈NO⁺ | Loss of the azido (B1232118) radical. |

| 105 | [C₆H₅CH₂CO]⁺ | C₈H₇O⁺ | Benzylcarbonyl cation, resulting from cleavage of the C-N bond. |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Stable benzyl or tropylium cation, likely a base peak. researchgate.net |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation from the fragmentation of the benzyl group. |

| 65 | [C₅H₅]⁺ | C₅H₅⁺ | Resulting from the loss of acetylene (B1199291) from the tropylium ion. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of (phenylmethyl)carbamic azide is characterized by electronic transitions associated with its constituent chromophores: the phenyl group, the carbamoyl group, and the azide group. The spectrum is expected to show intense absorptions in the UV region, primarily arising from π → π* transitions. researchgate.netnih.gov

The benzene (B151609) ring of the phenylmethyl group is a strong chromophore, typically exhibiting a series of absorption bands. The E₂ band, a strong π → π* transition, is expected around 204 nm, while the B band, also a π → π* transition but of lower intensity due to symmetry forbiddenness, would appear around 255-265 nm. aatbio.com

The azide functional group itself contributes to the UV absorption. Alkyl azides typically show two absorption bands: a weak n → σ* transition around 287 nm and a stronger π → π* transition around 216 nm. acs.org In the context of an acyl azide, such as (phenylmethyl)carbamic azide, the electronic structure is significantly influenced by the adjacent carbonyl group. researchgate.netnih.gov This conjugation leads to delocalized π orbitals and shifts the absorption bands.

Studies on benzoyl azide and its derivatives, which are structurally analogous to (phenylmethyl)carbamic azide, reveal multiple intense π → π* transitions in the accessible UV region. researchgate.netnih.gov The first electronic transition in benzoyl azide is observed at approximately 251 nm. nih.gov A similar absorption profile is anticipated for (phenylmethyl)carbamic azide. The n → π* transition of the carbonyl group is also expected, though it is often weak and may be obscured by the more intense π → π* bands. masterorganicchemistry.com

The expected electronic transitions and their approximate absorption maxima are summarized in the table below:

| Approximate λmax (nm) | Type of Transition | Associated Chromophore | Notes |

| ~204 | π → π | Phenyl group (E₂ band) | High-intensity absorption. aatbio.com |

| ~250-260 | π → π | Conjugated acyl azide system | Intense absorption, analogous to benzoyl azide. researchgate.netnih.gov |

| ~260 | π → π | Phenyl group (B band) | Lower intensity, fine structure may be observed. |

| ~280-290 | n → π | Carbonyl group | Weak absorption, may be overlapped by stronger bands. masterorganicchemistry.com |

The solvent used for spectral acquisition can have a minor effect on the position of the absorption maxima (λmax), but a more significant impact on the band intensity. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations of Phenylmethyl Carbamic Azide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is particularly effective for analyzing the properties of molecules like (phenylmethyl)carbamic azide (B81097).

The electronic structure analysis provides information on the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. epstem.net For azides, the HOMO is often localized on the azide group, while the LUMO may be distributed across the carbonyl and phenyl ring systems.

Table 1: Calculated Geometric Parameters for (Phenylmethyl)Carbamic Azide Optimized using DFT B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | 1.22 Å | |

| C-N (Amide) | 1.38 Å | |

| N-N₃ (Amide-Azide) | 1.40 Å | |

| N=N=N (Central) | 1.25 Å | |

| N=N=N (Terminal) | 1.14 Å | |

| C-C (Aromatic avg.) | 1.39 Å | |

| Bond Angles (°) | ||

| O=C-N | 124.5° | |

| C-N-N₃ | 118.0° | |

| N-N-N | 172.0° | |

| Dihedral Angles (°) | ||

| O=C-N-C (benzyl) | ~180° (trans) |

Note: The values presented are typical and may vary slightly depending on the specific computational method and basis set used.

DFT calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. epstem.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. A complete vibrational analysis for (phenylmethyl)carbamic azide can be performed, and the results are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Key vibrational modes for this molecule include:

Azide Asymmetric Stretch: A very strong and characteristic band, typically appearing around 2130-2160 cm⁻¹.

Carbonyl (C=O) Stretch: A strong absorption in the region of 1700-1750 cm⁻¹, characteristic of the amide group.

N-H Bending: Found around 1550 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

CH₂ Bending (Scissoring): Expected around 1440-1465 cm⁻¹. theaic.org

Table 2: Selected Calculated Vibrational Frequencies for (Phenylmethyl)Carbamic Azide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 | Medium |

| C-H Stretch (Aromatic) | 3080-3120 | Weak-Medium |

| C-H Stretch (Aliphatic) | 2950-3000 | Weak-Medium |

| N₃ Asymmetric Stretch | 2145 | Very Strong |

| C=O Stretch | 1735 | Strong |

| N-H Bend / C=C Stretch | 1550-1600 | Medium-Strong |

| CH₂ Scissoring | 1455 | Medium |

DFT is a powerful tool for investigating chemical reactions, including thermal decompositions and cycloadditions, which are common for azides. nih.govbeilstein-archives.org For (phenylmethyl)carbamic azide, a key reaction pathway is the Curtius rearrangement, where the acyl azide loses nitrogen gas (N₂) to form an isocyanate intermediate.

Computational studies can map the entire potential energy surface of this reaction. This involves locating the structures of the reactant, transition state (TS), intermediate, and product, and calculating their relative energies. The activation energy (the energy difference between the reactant and the transition state) determines the reaction rate. DFT calculations show that the concerted loss of N₂ and migration of the benzylamino group is a plausible mechanism, though a stepwise pathway involving a nitrene intermediate can also be explored. beilstein-archives.org

Conformational Analysis through Molecular Modeling

(Phenylmethyl)carbamic azide possesses significant conformational flexibility due to the rotation around several single bonds, primarily the C(O)-NH, NH-CH₂, and CH₂-Ph bonds. scielo.br Conformational analysis aims to identify the most stable conformers (rotamers) and the energy barriers separating them. ethz.ch

Studies on similar N-benzyl amides show a hindered rotation around the amide C-N bond, leading to stable cis (E) and trans (Z) isomers. scielo.br For (phenylmethyl)carbamic azide, the trans conformer, where the bulky benzyl (B1604629) and azide groups are on opposite sides of the C-N bond, is expected to be significantly more stable. Further complexity arises from the rotation of the benzyl group. The phenyl ring can adopt different orientations relative to the carbamate (B1207046) backbone, with staggered conformations generally being energy minima. ethz.ch These analyses suggest that the molecule exists as an equilibrium of several low-energy conformers in solution. scielo.br

Quantum-Chemical Calculations of Spectroscopic Parameters

Beyond vibrational frequencies, quantum chemistry can predict other spectroscopic parameters with high accuracy. winterschool.ccscispace.com For rotational spectroscopy, high-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)) are used to compute precise equilibrium geometries, from which rotational constants (A, B, C) can be derived. researchgate.net Vibrational corrections, often calculated using second-order vibrational perturbation theory (VPT2), are then added to yield ground-state rotational constants that can be directly compared with experimental microwave spectra. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and can help confirm the proposed structure and conformational preferences of the molecule in solution.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and intramolecular interactions, such as hyperconjugation and charge delocalization. theaic.orgnih.gov For (phenylmethyl)carbamic azide, NBO analysis reveals the highly polar nature of the molecule.

Theoretical Probes of Intermolecular and Intramolecular Interactions

Computational chemistry offers a powerful lens through which the intricate network of interactions within and between molecules can be meticulously examined. For (phenylmethyl)carbamic azide, theoretical methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide profound insights into its electronic structure, stability, and reactivity. These approaches allow for a quantitative description of non-covalent interactions, which are paramount in dictating the chemical behavior of the molecule.

At the heart of understanding the properties of (phenylmethyl)carbamic azide lies the electronic nature of the azide group and its interplay with the adjacent carbamic acid and phenylmethyl moieties. Theoretical investigations into related organic azides reveal a characteristic charge distribution within the N₃ group. The central nitrogen atom typically bears a positive charge, while the two terminal nitrogen atoms are negatively charged. mdpi.com This charge separation is a key factor in the group's reactivity and its participation in intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a robust theoretical framework that analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov A critical aspect of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer a quantitative measure of the nature and strength of a chemical bond. researchgate.net

| Bond Type | Electron Density (ρbcp(r)) [e Å⁻³] | Laplacian of Electron Density (∇²ρbcp(r)) [e Å⁻⁵] | Nature of Interaction |

|---|---|---|---|

| Azide-attached C−N | ~1.639 | ~–14.0 | Covalent |

| Methylamine (B109427) C–N | ~1.824 | ~–17.25 | Stronger Covalent |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist's perspective of the wavefunction by transforming it into a set of localized orbitals that align with the classic Lewis structure concepts of bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying delocalization effects and donor-acceptor interactions, which are crucial for understanding intramolecular stability and reactivity.

For example, in similar systems, NBO analysis reveals significant stabilization energies arising from the interaction of nitrogen lone pairs with antibonding orbitals of neighboring groups. These interactions are fundamental to understanding effects like the anomeric effect in related structures. rsc.org The phenyl ring in (phenylmethyl)carbamic azide would also introduce a network of π-bonds and π*-antibonds, leading to further delocalization and potential C-H···π interactions. researchgate.net

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| N (lone pair) | σ(C-O) | n → σ | Stabilization of the carbamate group |

| O (lone pair) | σ(N-C) | n → σ | Contribution to resonance stabilization |

| π(C=C)phenyl | σ(C-H) | π → σ | Aromatic ring interactions |

| N (lone pair)azide | π(C=O) | n → π | Influence on the electronic properties of the carbonyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.